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Compound of Interest

Compound Name: 5-Chloroindoline hydrochloride
CAS No.: 1013398-58-7
Cat. No.: B1425495

Get Quote

Executive Summary & Chemical Profile

5-Chloroindoline Hydrochloride is the salt form of 5-chloro-2,3-dihydro-1H-indole. Unlike its

fully aromatic counterpart (5-chloroindole), the indoline scaffold possesses a saturated C2-C3
bond, imparting distinct flexibility and reactivity. The hydrochloride salt is preferred for its
enhanced water solubility and stability against oxidative aromatization.

Chemical Identity Table
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Parameter Detail

IUPAC Name 5-Chloro-2,3-dihydro-1H-indole hydrochloride
CAS (Free Base) 25658-80-4

CAS (HCI salt) 62456-07-5 (Generic Ref)

(Salt) /
Molecular Formula

(Base)
Molecular Weight 190.07 g/mol (Salt) / 153.61 g/mol (Base)
Appearance Off-white to pale beige crystalline solid

Soluble in DMSO, Methanol, Water; Insoluble in

Solubility
non-polar solvents

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile of 5-chloroindoline is defined by the aliphatic AA'BB' system of the dihydro-
pyrrole ring, which sharply distinguishes it from the aromatic C2/C3 protons of 5-chloroindole.

Experimental Protocol: Sample Preparation

e Solvent: DMSO-d6 is mandatory for the HCI salt to ensure complete solubility and prevent
amine proton exchange seen in

o Concentration: 10-15 mg per 0.6 mL solvent.

o Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

H NMR Data Assignments (400 MHz, DMSO-d6)

Note: Chemical shifts are characteristic ranges based on the indoline core deshielding effects.
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Position

Type

Shift (

» PpmM)

Multiplicity

Coupling (

, H2)

Structural
Insight

NH

Amine

10.50 - 11.50

Broad Singlet

Salt Indicator:

Disappears in

shake.

Aliphatic

3.60 - 3.85

Triplet (t)

8.0-8.5

Deshielded
by adjacent

Aliphatic

3.05-3.20

Triplet (t)

8.0-8.5

Benzylic
position;
diagnostic for

indoline.

H-4

Aromatic

7.25-7.35

Doublet (d)

~2.0 (meta)

Ortho to CI;
deshielded.

H-6

Aromatic

7.10-7.20

dd

8.5,20

Para to

: shows
ortho/meta

coupling.

H-7

Aromatic

7.30-7.45

Doublet (d)

8.5 (ortho)

Adjacent to

; significantly
shifted
downfield by
salt

formation.

Critical QC Note: A peak at

6.4-6.5 ppm indicates the presence of 5-chloroindole (impurity). This corresponds to the
aromatic C3-H of the indole ring, formed via oxidation.

C NMR Data Assignments (100 MHz, DMSO-d6)
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Shift (
Carbon Assignment Logic
» PpmM)
Aliphatic C-N; significantly
C-2 46.0 — 48.0 _ _
upfield from aromatic C-N.
C-3 26.0-28.0 Benzylic methylene.
C-5 124.0 - 126.0 C-Cl ipso carbon.
Remaining aromatic signals
Ar-C 110.0 - 145.0

(C3a, C4, C6, C7, C7a).

Infrared Spectroscopy (IR)

The IR spectrum of the hydrochloride salt is dominated by the ammonium cation features,

which often obscure the C-H stretching region.

Key Absorption Bands (KBrPellet)

Wavenumber (

Vibration Mode Description
)
Broad/Strong. Characteristic of
2800 — 3200 Stretch amine salts. Overlaps with Ar-
H.
1580 - 1610 Aromatic Ring breathing modes.
Scissoring vibration of the
1450 - 1480 Bend
en C2/C3 methylene groups.
1050 - 1100 Stretch Aliphatic amine stretch.
Strong, sharp band. Diagnostic
700 - 750 Stretch

for the chloro-substituent.

Mass Spectrometry (MS)
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Mass spectrometry analysis of indolines often reveals "aromatization" during the ionization
process, where the molecule loses two hydrogens to form the more stable indole cation.

MS Profile (ESI-Positive)
e Molecular lon

: m/z 154 (for
) and 156 (for
).

« Isotopic Pattern: Distinct 3:1 ratio for Cl isotopes.

e Base Peak: Often m/z 154 or the aromatized m/z 152.

Fragmentation Pathway

The fragmentation logic follows a predictable path of aromatization followed by dehalogenation.

Aromatization
[M+H - H2]+
m/z 152

-HCN/CI Ring Opening

m/z ~91 (Tropylium)

[M+H]+
m/z 154 (35-Cl)

- HCI (Minor) Dechlorination

[M - Clj+
m/z 118

Click to download full resolution via product page

Figure 1: Proposed MS fragmentation pathway for 5-chloroindoline. Note that oxidative
dehydrogenation to the indole form is a common artifact in ESI sources.

Quality Control & Impurity Workflow

A major challenge in working with 5-chloroindoline is its spontaneous oxidation to 5-
chloroindole upon exposure to air and light. The following workflow ensures material integrity.
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Raw Sample

5-Chloroindoline HCI

(Dissolve in DMSO—dG)

:

Check 6.4-6.5 ppm
(Indole C3-H)

FAIL:
Pure Indoline Salt Indole Contamination

Action:
Recrystallize (EtOH/HCI)

or Reduction

Click to download full resolution via product page

Figure 2: Analytical decision tree for validating the purity of 5-chloroindoline HCI.

QC Checkpoints:

e Visual: The salt should be white/off-white. Brown/pink discoloration suggests oxidation.
» Solubility: Turbidity in water indicates the presence of the free base or neutral indole impurity.

* NMR: Integration of the triplet at 3.1 ppm (Indoline) vs. the doublet at 6.5 ppm (Indole).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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